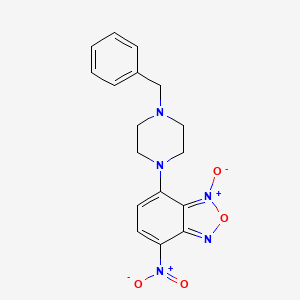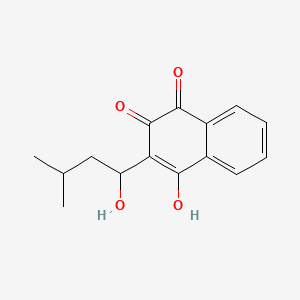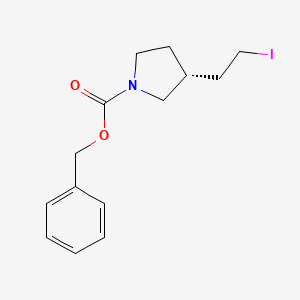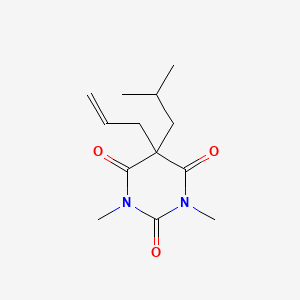
Benzofurazan, 7-(4-benzyl-1-piperazinyl)-4-nitro-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-Benzyl-1-piperazinyl)-4-nitrobenzofurazane 1-oxide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzofurazane core with a nitro group at the 4-position and a benzyl-substituted piperazine moiety at the 7-position. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Benzyl-1-piperazinyl)-4-nitrobenzofurazane 1-oxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Benzofurazane Core: The benzofurazane core can be synthesized through the cyclization of appropriate nitroaniline derivatives under acidic conditions.
Introduction of Nitro Group: The nitro group is introduced at the 4-position of the benzofurazane ring via nitration reactions using concentrated nitric acid and sulfuric acid.
Attachment of Piperazine Moiety: The piperazine moiety is introduced through nucleophilic substitution reactions, where a benzyl-substituted piperazine reacts with the benzofurazane intermediate under basic conditions.
Industrial Production Methods
Industrial production of 7-(4-Benzyl-1-piperazinyl)-4-nitrobenzofurazane 1-oxide may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
7-(4-Benzyl-1-piperazinyl)-4-nitrobenzofurazane 1-oxide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The benzofurazane core can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 7-(4-Benzyl-1-piperazinyl)-4-aminobenzofurazane.
Substitution: Various substituted benzofurazane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 7-(4-Benzyl-1-piperazinyl)-4-nitrobenzofurazane 1-oxide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or signaling pathways. The piperazine moiety may interact with biological receptors or enzymes, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-(4-Methyl-1-piperazinyl)-4-nitrobenzofurazane 1-oxide: Similar structure with a methyl group instead of a benzyl group.
7-(4-Phenyl-1-piperazinyl)-4-nitrobenzofurazane 1-oxide: Similar structure with a phenyl group instead of a benzyl group.
Uniqueness
7-(4-Benzyl-1-piperazinyl)-4-nitrobenzofurazane 1-oxide is unique due to the presence of the benzyl group, which can influence its lipophilicity, binding affinity to biological targets, and overall pharmacokinetic properties
Propriétés
Numéro CAS |
61785-84-0 |
|---|---|
Formule moléculaire |
C17H17N5O4 |
Poids moléculaire |
355.3 g/mol |
Nom IUPAC |
4-(4-benzylpiperazin-1-yl)-7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium |
InChI |
InChI=1S/C17H17N5O4/c23-21(24)14-6-7-15(17-16(14)18-26-22(17)25)20-10-8-19(9-11-20)12-13-4-2-1-3-5-13/h1-7H,8-12H2 |
Clé InChI |
HXSYYCOFWSTFAE-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C4=NO[N+](=C34)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-pyrazine](/img/structure/B13949059.png)
![2-[[2-(4-Tert-butylphenoxy)acetyl]carbamothioylamino]-3,5-dichlorobenzoic acid](/img/structure/B13949074.png)



![2-Ethyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13949105.png)
